![molecular formula C20H21N3O4S B251025 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) which are involved in cell proliferation and survival. It also inhibits the activity of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) which are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurobiology, it has been shown to protect neurons from oxidative stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide is its specificity towards certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations is its potential toxicity and off-target effects. Careful control of dosage and exposure time is necessary to avoid these effects.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide. One potential direction is its use as a potential drug target for various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction is the development of more specific and potent analogs of this compound. This could lead to the development of more effective treatments for various diseases. Additionally, further studies are needed to determine its potential as a neuroprotective agent and its role in neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide involves the reaction between 2-aminobenzenethiol and 3,5-dimethoxybenzoyl chloride in the presence of butyric anhydride. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and pharmacology. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, it has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. In pharmacology, it has been studied for its potential as a drug target for various diseases.
Eigenschaften
Molekularformel |
C20H21N3O4S |
---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O4S/c1-4-5-18(24)23-20-22-16-7-6-13(10-17(16)28-20)21-19(25)12-8-14(26-2)11-15(9-12)27-3/h6-11H,4-5H2,1-3H3,(H,21,25)(H,22,23,24) |
InChI-Schlüssel |
FZJHJFUSFKULIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.